HA155

説明

Synthesis Analysis

Boronic acids and their derivatives are typically synthesized through reactions involving organoboronic esters or by direct borylation of organic compounds. For instance, the synthesis of amino-3-fluorophenyl boronic acid involved a multi-step process starting from 4-bromo-2-fluoroaniline, showcasing the complexity of synthesizing boronic acid derivatives (Das et al., 2003).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized using techniques like NMR, X-ray crystallography, and mass spectrometry. Studies reveal the stereochemistry and hydrogen bonding that play crucial roles in the stability and reactivity of these compounds. For example, the synthesis and characterization of boronates derived from non-symmetric amino-bis-phenols provided insights into the cis stereochemistry and hydrogen bonding present in these compounds (Abreu et al., 2006).

Chemical Reactions and Properties

Boronic acids participate in diverse chemical reactions, such as Suzuki coupling, which is used widely in the synthesis of complex organic molecules. The reactivity of boronic acids and their derivatives is influenced by their ability to form reversible covalent bonds with diols and amino acids, making them invaluable in cross-coupling reactions to synthesize various organic compounds (Doi et al., 2009).

Physical Properties Analysis

The physical properties of boronic acid derivatives, such as solubility, melting point, and stability, are crucial for their storage and application in synthesis. These properties are significantly influenced by the molecular structure, particularly the presence of functional groups and stereochemistry.

Chemical Properties Analysis

Boronic acids' chemical properties, including acidity, reactivity towards nucleophiles, and the formation of cyclic esters with diols, are central to their applications in organic synthesis and material science. The study of boronic acid-catalyzed reactions, like the C-3 selective ring opening of 3,4-epoxy alcohols, showcases the chemical versatility and catalytic potential of boronic acids (Yao et al., 2019).

科学的研究の応用

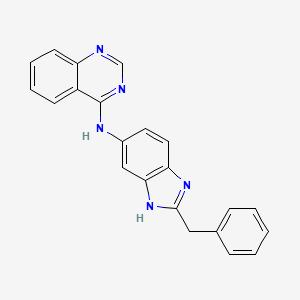

オートタキシン阻害

HA155は、リゾホスファチジルコリン(LPC)からリゾホスファチジン酸(LPA)の生成において重要な役割を果たす酵素であるオートタキシン(ATX)の既知の阻害剤です {svg_1}. ATXを阻害することにより、this compoundは、細胞増殖、遊走、サイトカイン産生などのさまざまな細胞応答に関与するLPAシグナル伝達経路を調節する可能性があります {svg_2}.

癌研究

ATX-LPAシグナル伝達経路は、腫瘍の発生および転移と関連していることが示されています {svg_3}. したがって、ATX阻害剤であるthis compoundは、抗癌剤としての可能性を研究するために、癌研究で使用できます。

心血管疾患研究

ATXは、心血管疾患にも関連付けられています {svg_4}. したがって、this compoundはこれらの疾患の研究に使用でき、心血管の健康におけるATX-LPAシグナル伝達経路の役割に関する洞察を提供します。

線維症研究

ATX-LPAシグナル伝達経路は、線維症にも関連付けられています {svg_5}. This compoundは、ATXを阻害することにより、線維症の発症および進行を研究するために使用でき、新しい治療戦略につながる可能性があります。

創薬

This compoundは、特にボロン酸誘導体の研究において、創薬プロセスで使用されています {svg_6}. This compoundのボロン酸基は、アミノ酸のヒドロキシル基と結合し、その混成をsp3に変換します {svg_7}. この特性は、新しい薬剤の設計に利用できます。

ボロン酸基の研究

ボロン酸基を含むthis compoundは、リガンドと活性部位のアミノ酸残基との間に形成される結合の性質を研究するために使用されてきました {svg_8}. この研究は、タンパク質薬物標的に結合するときのボロン酸誘導体の挙動に関する貴重な洞察を提供する可能性があります。

作用機序

Target of Action

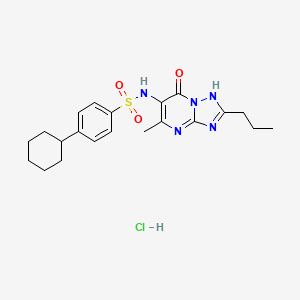

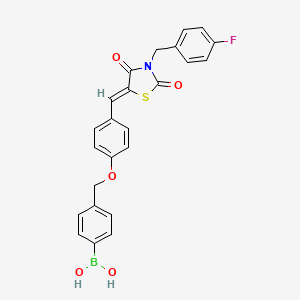

HA155, also known as [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is an extracellular enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator . LPA can induce various responses, such as cell proliferation, migration, and cytokine production, through six G protein-coupled receptors (LPA1-6) .

Mode of Action

This compound interacts with ATX by binding to the ATX active site . Specifically, it targets the threonine oxygen nucleophile in the ATX active site via the boronic acid moiety . Additionally, the hydrophobic 4-fluorobenzyl moiety of this compound targets the hydrophobic pocket responsible for lipid binding .

Biochemical Pathways

The ATX-LPA signaling axis, which this compound inhibits, is involved in metabolic and inflammatory disorders, as well as cancer, fibrosis, and cardiovascular diseases . By inhibiting ATX, this compound reduces the production of LPA, thereby affecting these associated pathways .

Pharmacokinetics

This suggests that this compound has good kinetic solubility and rat/human plasma stability .

Result of Action

The inhibition of ATX by this compound leads to a decrease in the production of LPA . This results in a reduction in the cellular responses typically induced by LPA, such as cell proliferation, migration, and cytokine production . In addition, this compound completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .

特性

IUPAC Name |

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWUZCBSWABPMR-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676768 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1229652-21-4 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (HA155)?

A1: [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid (this compound) is a potent and selective inhibitor of the enzyme autotaxin (ATX) [, , , ]. ATX is responsible for hydrolyzing lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting ATX, this compound reduces the production of LPA, thereby disrupting these cellular processes.

Q2: How does the boronic acid group in this compound contribute to its interaction with ATX?

A3: The boronic acid group in this compound acts as an "acidic warhead" that mimics the interactions of boronic acid with the target protein []. Specifically, it forms crucial interactions with Ser/Thr residues within the ATX active site, characterized as polar covalent bonds []. These interactions are vital for this compound's inhibitory activity.

Q3: What is the significance of the crystal structure of ATX in complex with this compound?

A4: The crystal structure of ATX in complex with this compound provides essential insights into the molecular interactions between the inhibitor and the enzyme [, , ]. This structural information is highly valuable for structure-based drug design, allowing researchers to design and optimize new ATX inhibitors with improved potency and selectivity.

Q4: How does the structure of this compound influence its activity and potency?

A5: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound structure can significantly impact its activity and potency [, ]. For instance, altering the core spacer of this compound has been shown to improve its plasma stability without compromising its ATX inhibitory activity [].

Q5: What strategies have been explored to improve the stability and bioavailability of this compound?

A6: Researchers have investigated conjugation of this compound to icodextrin, a polymer known for its slow elimination from the peritoneal cavity []. This conjugation strategy aims to enhance the solubility, decrease membrane permeability, and improve the intraperitoneal retention of this compound, potentially leading to improved bioavailability and therapeutic efficacy.

Q6: What are the potential applications of this compound in drug discovery and development?

A7: this compound serves as a valuable tool compound for studying the ATX-LPA signaling axis and its role in various diseases [, ]. Its derivatives, with improved pharmacokinetic and pharmacodynamic properties, hold promise as potential therapeutic agents for treating conditions like cancer, fibrosis, and inflammatory diseases.

Q7: What are the limitations of current computational modeling approaches for studying this compound and its analogs?

A8: Docking simulations, while useful, have limitations in accurately predicting the binding orientation and affinity of boronic acid derivatives like this compound to protein targets []. This emphasizes the need for more sophisticated computational methods that consider the unique chemical properties of boronic acid-containing compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)